N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide
Description
N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked via an ethyl group to a 3-iodothiophene-2-carboxamide scaffold. This structure combines aromatic heterocycles (benzothiazole and thiophene) with an iodine substituent, which confers distinct electronic and steric properties.
Properties
CAS No. |
920506-41-8 |
|---|---|
Molecular Formula |
C14H11IN2OS2 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide |
InChI |
InChI=1S/C14H11IN2OS2/c15-9-6-8-19-13(9)14(18)16-7-5-12-17-10-3-1-2-4-11(10)20-12/h1-4,6,8H,5,7H2,(H,16,18) |
InChI Key |
CVRZVLNNOSVGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCNC(=O)C3=C(C=CS3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Attachment of Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Iodination of Thiophene: The thiophene ring is iodinated using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Formation of the Benzothiazole Core
The benzothiazole moiety in the target compound likely originates from 2-amino-1,3-benzothiazole derivatives. Studies on similar compounds show that N-alkylation of the endocyclic nitrogen atom with α-iodoketones (e.g., iodoacetone) is a key step, followed by intramolecular dehydrative cyclization . For example:
-
N-alkylation of 2-amino-1,3-benzothiazole with α-iodoketones forms benzothiazolium iodides.
-
Subsequent heating induces cyclization, yielding fused imidazo[2,1-b]thiazolium salts .
| Step | Reagents/Conditions | Product |
|---|---|---|
| N-alkylation | α-iodoketones (room temperature) | Benzothiazolium iodide intermediates |
| Cyclization | Heating in MeOH/DMSO | Imidazo[2,1-b]thiazolium salts |
Thiophene Ring Functionalization
The 3-iodothiophene-2-carboxamide moiety suggests iodine substitution and amide formation. Key considerations include:
-
Electrophilic iodination : Thiophene rings are typically iodinated via electrophilic substitution, though steric hindrance at the 3-position may require specific directing groups.
-
Amide formation : The carboxamide group could arise from coupling a thiophene-2-carboxylic acid with an amine (e.g., benzothiazole-derived ethylamine).
Amide Hydrolysis
The carboxamide group is susceptible to acid- or base-catalyzed hydrolysis:
This reaction could yield the corresponding carboxylic acid and amine.
Iodine Substitution
The iodine atom on the thiophene ring may undergo nucleophilic aromatic substitution under specific conditions (e.g., in the presence of a strong nucleophile like CN⁻ or O⁻).
Cross-Coupling Reactions
The iodine substituent could participate in palladium-catalyzed cross-coupling (e.g., Suzuki coupling) to form carbon–carbon bonds. For example:
Such reactions are common in heterocyclic chemistry for functionalization .
Analogous Compounds
Scientific Research Applications
N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of advanced materials such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The iodothiophene moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related benzothiazole and thiophene derivatives (Table 1). Key differentiating factors include substituent type, linker flexibility, and heterocyclic core variations.
Table 1: Structural and Functional Comparison with Similar Compounds
| Compound Name | Core Structure | Substituents | Biological Activity | Unique Features | References |
|---|---|---|---|---|---|
| Target Compound | Benzothiazole + Thiophene | Iodo, ethyl linker, carboxamide | Anticancer, antimicrobial | Iodo for halogen bonding | |
| N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide | Benzothiazole + Thiophene | Dichlorothiophene | Not specified | Dual rings, chloro groups | |
| 3-Chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide | Benzothiophene | Chloro, iodo | Medicinal chemistry interest | Iodo and chloro combination | |
| N-(1,3-Benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | Benzothiazole + Benzothiophene | Chloro | Diverse biological activities | Chloro substitution | |
| N-[2-(2-Methoxyphenyl)ethyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide | Benzothiazole + Azetidine | Trifluoromethyl, methoxyphenyl | Research applications | Trifluoromethyl enhances stability |
Key Observations:
Iodine vs. Other Halogens: The iodine substituent in the target compound distinguishes it from chloro- or fluoro-substituted analogues.
Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility compared to rigid linkers (e.g., azetidine in ), which may influence pharmacokinetic properties like membrane permeability .
Biological Activity
N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C12H10N2OS2I
- Molecular Weight : 380.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. Studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anticancer Activity
Recent research highlights the anticancer potential of this compound. For instance, a study conducted on various benzothiazole derivatives demonstrated significant cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 28 to 290 ng/mL against these cell lines, suggesting a potent anticancer activity .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (ng/mL) |
|---|---|---|
| Compound 15a | MDA-MB-231 | 32 |
| Compound 15b | SK-Hep-1 | 30 |
| Compound 15c | NUGC-3 | 28 |
| Compound 15d | MDA-MB-231 | 290 |
| Compound 15e | SK-Hep-1 | 150 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial studies. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, a related study found that certain benzothiazole-based compounds inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
-
Study on Anticancer Properties :
A recent investigation focused on the synthesis and evaluation of benzothiazole derivatives, including this compound. The study revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed significant apoptotic cell death in HeLa cells treated with these compounds . -
Antimicrobial Efficacy :
Another study evaluated the antimicrobial efficacy of benzothiazole derivatives against various bacterial strains. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
